3-Bromo-8-nitroimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-8-nitroimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O2. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of derivatives with different biological activities.
Action Environment
It is known that the compound should be stored at 0-8°C , suggesting that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
3-Bromo-8-nitroimidazo[1,2-A]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s nitro group can undergo reduction reactions, while the bromine atom can participate in substitution reactions. These interactions can lead to the formation of new compounds with different biochemical properties. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or cellular changes occur. High doses of this compound can lead to toxicity, manifesting as cellular damage or organ dysfunction in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolic reactions can affect the overall metabolic flux and levels of specific metabolites within the cell. The interactions with enzymes and cofactors are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions can influence the compound’s bioavailability and overall effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-nitroimidazo[1,2-A]pyridine typically involves the bromination of 8-nitroimidazo[1,2-A]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-nitroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like DMF or DMSO at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: 3-Amino-8-nitroimidazo[1,2-A]pyridine, 3-Thio-8-nitroimidazo[1,2-A]pyridine.
Reduction: 3-Bromo-8-aminoimidazo[1,2-A]pyridine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
3-Bromo-8-nitroimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Bromo-8-nitroimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives such as:
8-Bromo-6-chloro-3-nitroimidazo[1,2-A]pyridine: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
8-Nitroimidazo[1,2-A]pyridine: Lacks the bromine atom, resulting in different chemical and biological properties.
Properties
IUPAC Name |
3-bromo-8-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGSGWPFHHPIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618535 | |
Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52310-43-7 | |
Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-8-nitroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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